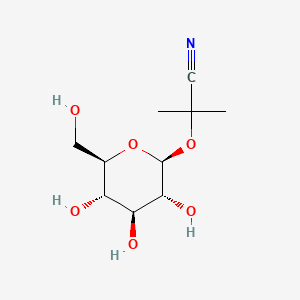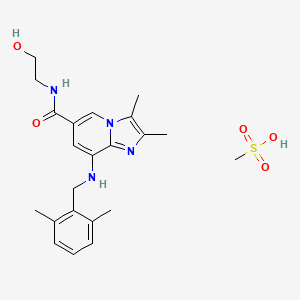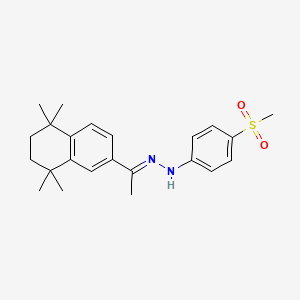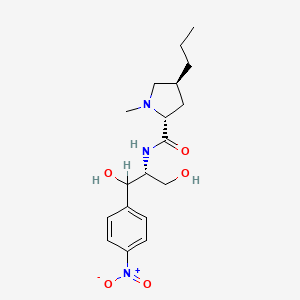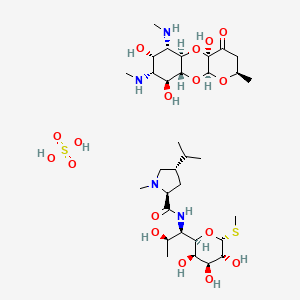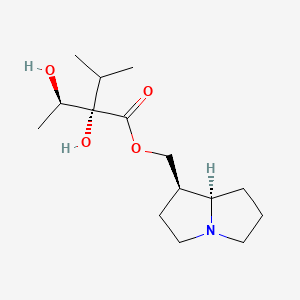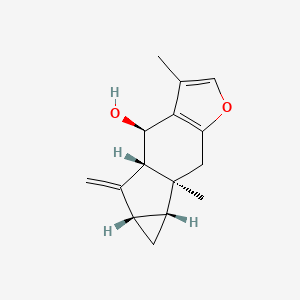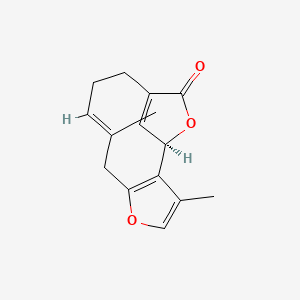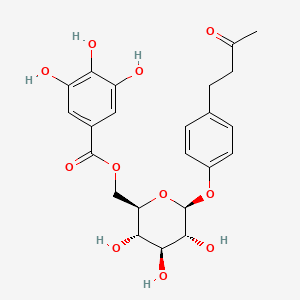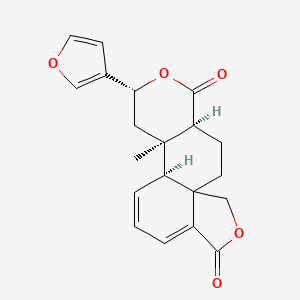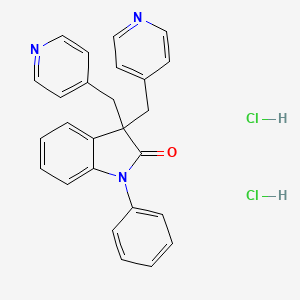
Dihidrocloruro de linopirdina
Descripción general
Descripción
La linopirdina dihidrocloruro es un compuesto químico conocido por sus potenciales propiedades de mejora cognitiva. Se reconoce principalmente como un bloqueador de los canales de potasio activados por voltaje KCNQ (KV7), que desempeñan un papel crucial en la regulación de la excitabilidad neuronal . El compuesto se ha estudiado por su capacidad para mejorar la liberación de neurotransmisores, particularmente la acetilcolina, y ha mostrado promesa en la reversión del deterioro cognitivo relacionado con la edad en modelos animales .
Aplicaciones Científicas De Investigación
La linopirdina dihidrocloruro tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la función de los canales KCNQ y su papel en la excitabilidad neuronal.
Biología: El compuesto se emplea en la investigación para comprender los mecanismos de liberación de neurotransmisores y la transmisión sináptica.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los canales de potasio y las vías relacionadas.
Mecanismo De Acción
La linopirdina dihidrocloruro ejerce sus efectos bloqueando los canales de potasio activados por voltaje KCNQ (KV7). Este bloqueo conduce a la desinhibición de la liberación de acetilcolina, aumentando así los niveles de neurotransmisores en la hendidura sináptica. El compuesto también mejora la liberación de glutamato sobre las neuronas piramidales CA1 en el hipocampo, contribuyendo a sus propiedades de mejora cognitiva . Además, Linopirdina actúa como un antagonista del receptor de glicina a concentraciones típicamente utilizadas en estudios cerebrales .
Direcciones Futuras
Research on Linopirdine dihydrochloride and related compounds is ongoing. For example, studies have identified novel KCNQ4 variants related to diverse auditory phenotypes . These variants may constitute therapeutic targets that can be manipulated by the PIP2 level and KCNQ-regulating drugs under the physiological context of heterozygous expression . This research contributes to the establishment of a genotype/mechanism-based therapeutic portfolio for DFNA2 .
Análisis Bioquímico
Biochemical Properties
Linopirdine dihydrochloride functions as a blocker of KCNQ (Kv7) voltage-gated potassium channels, specifically targeting KCNQ2/3 heteromers and KCNQ1 and KCNQ4 homomers . By inhibiting these channels, Linopirdine dihydrochloride disinhibits the release of acetylcholine, a neurotransmitter essential for cognitive function . This compound also increases glutamate release in the hippocampus, enhancing synaptic transmission and neuronal communication . The interaction of Linopirdine dihydrochloride with these potassium channels is critical for its role in modulating neurotransmitter release and improving cognitive function.
Cellular Effects
Linopirdine dihydrochloride has significant effects on various types of cells, particularly neurons. By blocking KCNQ channels, it increases neuronal excitability and enhances the release of acetylcholine and glutamate . This leads to improved synaptic transmission and communication between neurons, which is essential for cognitive processes such as learning and memory . Additionally, Linopirdine dihydrochloride has been shown to reverse age-related declines in cortical c-FOS expression, indicating its potential to counteract cognitive decline associated with aging . The compound also affects other cellular processes, including cell signaling pathways and gene expression, by modulating the activity of potassium channels .
Molecular Mechanism
The primary mechanism of action of Linopirdine dihydrochloride involves the inhibition of KCNQ (Kv7) voltage-gated potassium channels . By blocking these channels, Linopirdine dihydrochloride prevents the efflux of potassium ions, leading to increased neuronal excitability and enhanced neurotransmitter release . This disinhibition of acetylcholine release is particularly important for its cognitive-enhancing effects . Additionally, Linopirdine dihydrochloride increases glutamate release in the hippocampus, further contributing to its role in improving synaptic transmission and cognitive function . The compound’s ability to modulate potassium channel activity is central to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Linopirdine dihydrochloride have been observed to change over time. The compound is relatively stable, but its effects on neuronal activity and neurotransmitter release can vary depending on the duration of exposure . Short-term exposure to Linopirdine dihydrochloride results in immediate increases in acetylcholine and glutamate release, enhancing synaptic transmission and cognitive function . Long-term studies have shown that Linopirdine dihydrochloride can maintain its cognitive-enhancing effects over extended periods, although the extent of these effects may diminish with prolonged use . The stability and sustained activity of Linopirdine dihydrochloride make it a valuable compound for studying cognitive enhancement in laboratory settings.
Dosage Effects in Animal Models
The effects of Linopirdine dihydrochloride vary with different dosages in animal models. At low to moderate doses, the compound effectively enhances acetylcholine and glutamate release, improving cognitive function and synaptic transmission . At higher doses, Linopirdine dihydrochloride can exhibit toxic effects, including excessive neuronal excitability and potential neurotoxicity . Animal studies have shown that there is a threshold dose beyond which the beneficial effects of Linopirdine dihydrochloride are outweighed by its adverse effects . Careful dosage optimization is essential to maximize the therapeutic potential of Linopirdine dihydrochloride while minimizing its toxicity.
Metabolic Pathways
Linopirdine dihydrochloride is involved in metabolic pathways that include its interaction with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to block KCNQ channels and enhance neurotransmitter release . The metabolic pathways of Linopirdine dihydrochloride also involve its excretion through the kidneys, with the compound and its metabolites being eliminated from the body via urine . Understanding the metabolic pathways of Linopirdine dihydrochloride is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, Linopirdine dihydrochloride is transported and distributed through various mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites, such as neurons . Once inside the cells, Linopirdine dihydrochloride accumulates in regions with high concentrations of KCNQ channels, such as the hippocampus and cortex . This targeted distribution is essential for the compound’s effectiveness in enhancing cognitive function and synaptic transmission . The transport and distribution of Linopirdine dihydrochloride within the body are critical factors in determining its therapeutic potential.
Subcellular Localization
Linopirdine dihydrochloride exhibits specific subcellular localization, primarily targeting regions with high concentrations of KCNQ channels . The compound is localized to the plasma membrane, where it interacts with and inhibits KCNQ channels . This subcellular localization is crucial for its ability to modulate neuronal excitability and enhance neurotransmitter release . Additionally, Linopirdine dihydrochloride may undergo post-translational modifications that influence its targeting and activity within specific cellular compartments . Understanding the subcellular localization of Linopirdine dihydrochloride is essential for elucidating its mechanism of action and optimizing its therapeutic use.
Métodos De Preparación
La síntesis de la linopirdina dihidrocloruro implica varios pasos clave:
Formación de Amida: La reacción entre la difenilamina y el cloruro de oxalilo forma un compuesto intermedio.
Ciclación: Calentar el intermedio conduce a una ciclación intramolecular, produciendo 1-fenilisatina.
Reacción con 4-Picolina: Bajo catálisis de transferencia de fase con una sal de amonio cuaternario, la reacción con 4-picolina produce un intermedio de carbinol.
Deshidratación: El carbinol se deshidrata utilizando anhídrido acético para formar una olefina.
Reducción: La olefina se reduce para producir la indolona.
Los métodos de producción industrial normalmente siguen rutas sintéticas similares pero pueden implicar optimización para escala, rendimiento y pureza.
Análisis De Reacciones Químicas
La linopirdina dihidrocloruro experimenta diversas reacciones químicas, incluyendo:
Oxidación: Se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: El compuesto se puede reducir para formar diferentes derivados reducidos.
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Comparación Con Compuestos Similares
La linopirdina dihidrocloruro es única en su doble acción como bloqueador de canales de potasio y antagonista del receptor de glicina. Los compuestos similares incluyen:
XE991: Otro bloqueador de canales KCNQ con propiedades de mejora cognitiva similares.
Retigabina: Un abridor de canales KCNQ utilizado como anticonvulsivo.
Flupirtina: Un analgésico no opioide que también actúa sobre los canales KCNQ.
La capacidad de Linopirdina para mejorar la liberación de acetilcolina y su acción específica sobre los canales KCNQ2/3 la distinguen de estos compuestos relacionados.
Propiedades
IUPAC Name |
1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVHCGTTNRYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
